

Theoretical Principles of Tridec-1-en-5-one Stability

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Compound of Interest		
Compound Name:	Tridec-1-EN-5-one	
Cat. No.:	B15472840	Get Quote

The stability of **Tridec-1-en-5-one** is primarily dictated by its conformational isomers. As an α,β -unsaturated ketone with a long alkyl chain, the molecule can adopt various spatial arrangements due to rotation around its single bonds. The relative stability of these conformers is determined by a delicate balance of steric and electronic effects.

1.1. Conformational Isomerism in α , β -Unsaturated Ketones

The key region of conformational flexibility in **Tridec-1-en-5-one** is the arrangement around the C4-C5 single bond, which connects the carbonyl group to the alkyl chain. The planarity of the C1=C2-C3=O system is favored due to π -orbital overlap, leading to two primary planar conformers: s-trans and s-cis.

- s-trans conformer: The double bond and the carbonyl group are on opposite sides of the C2-C3 single bond. This is generally the more stable conformation due to reduced steric hindrance.
- s-cis conformer: The double bond and the carbonyl group are on the same side of the C2-C3 single bond. This conformation can be destabilized by steric repulsion, especially with bulky substituents.

The long octyl chain at the C5 position introduces further conformational complexity. The rotation around the C4-C5 and subsequent C-C bonds will lead to a multitude of conformers, with their stability influenced by gauche and anti interactions.



1.2. Key Factors Influencing Stability

- Torsional Strain: Eclipsing interactions between atoms or groups separated by three bonds increase the molecule's energy, reducing its stability. Staggered conformations are energetically favored.
- Steric Hindrance: Repulsive interactions between non-bonded atoms or groups in close proximity increase the molecule's energy. The size of the alkyl chain plays a significant role here.
- Electronic Effects: The conjugated system of the α,β-unsaturated ketone influences the
 electron distribution and bond lengths, which in turn affects conformational preferences.
 Hyperconjugation and inductive effects from the alkyl chain can also play a role.

Computational Methodology for Stability Analysis

Theoretical calculations are indispensable for understanding the conformational landscape and relative stabilities of molecules like **Tridec-1-en-5-one**. Quantum mechanical methods, particularly Density Functional Theory (DFT), are well-suited for this purpose.

2.1. Density Functional Theory (DFT) Approach

DFT calculations can predict the geometries and energies of different conformers. A typical computational workflow involves:

- Initial Structure Generation: A starting 3D structure of Tridec-1-en-5-one is built.
- Conformational Search: A systematic or stochastic search is performed to identify various possible conformers. This can be achieved by rotating around key dihedral angles.
- Geometry Optimization: Each identified conformer is optimized to find its lowest energy structure.
- Frequency Calculation: Vibrational frequency calculations are performed to confirm that the
 optimized structures are true energy minima (no imaginary frequencies) and to obtain
 thermochemical data like Gibbs free energy.



• Relative Energy Calculation: The relative energies of the conformers are calculated to determine their populations at a given temperature.

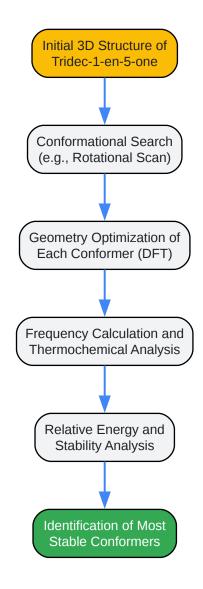
Data Presentation: Computational Parameters

For transparency and reproducibility, it is crucial to report the computational parameters used.

Parameter	Specification	Purpose
Method	B3LYP, M06-2X, etc.	Defines the exchange- correlation functional used in the DFT calculation.
Basis Set	6-31G(d,p), aug-cc-pVTZ, etc.	Describes the set of functions used to build the molecular orbitals.
Solvation Model	PCM, SMD, etc. (optional)	Accounts for the effect of a solvent on the molecule's stability.
Software	Gaussian, ORCA, etc.	The quantum chemistry software package used for the calculations.

Mandatory Visualization: Computational Workflow





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Caption: A typical workflow for the computational analysis of **Tridec-1-en-5-one** stability.

Experimental Protocols for Stability Assessment

Experimental studies are essential to validate theoretical predictions and to assess the stability of **Tridec-1-en-5-one** under various conditions.

3.1. Synthesis

A potential synthetic route to **Tridec-1-en-5-one** could involve an aldol condensation between octanal and acetone, followed by dehydration to yield the α,β -unsaturated ketone. Purification would likely be achieved through column chromatography.



3.2. Stability Testing

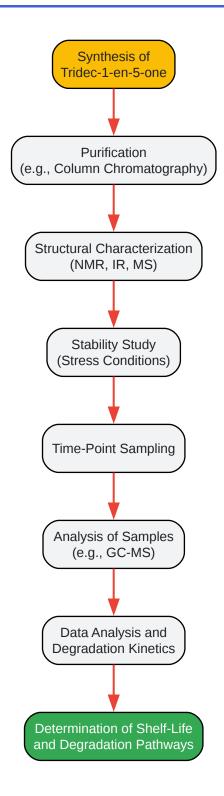
A stability study would involve subjecting purified **Tridec-1-en-5-one** to different conditions (e.g., temperature, pH, light exposure) over time. Aliquots would be taken at various time points and analyzed to quantify the parent compound and any degradation products.

3.3. Analytical Techniques

Technique	Application	
Gas Chromatography-Mass Spectrometry (GC-MS)	To separate and identify the parent compound and any degradation products. The mass spectrometer provides structural information for identification.[1][2][3]	
Nuclear Magnetic Resonance (NMR) Spectroscopy	To confirm the structure of the synthesized compound and to study its conformational equilibrium in solution. 1H and 13C NMR are standard, and advanced techniques like NOESY can provide information about spatial proximity of atoms.[4][5]	
Infrared (IR) Spectroscopy	To identify the characteristic functional groups, particularly the C=O stretch of the ketone and the C=C stretch of the alkene.[6]	

Mandatory Visualization: Experimental Workflow





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Caption: A generalized workflow for the experimental stability assessment of **Tridec-1-en-5-one**.



Data Presentation

Clear and structured presentation of data is crucial for interpretation and comparison.

Table 1: Hypothetical Conformational Analysis Data for Tridec-1-en-5-one

Conformer	Dihedral Angle (C1- C2-C3-C4)	Relative Energy (kcal/mol)	Boltzmann Population (%)
s-trans-anti	180°	0.00	75.3
s-trans-gauche	180°	0.85	15.1
s-cis-anti	0°	2.50	2.5
s-cis-gauche	0°	3.10	1.1

Table 2: Hypothetical Stability Study Data for Tridec-1-en-5-one at 40°C

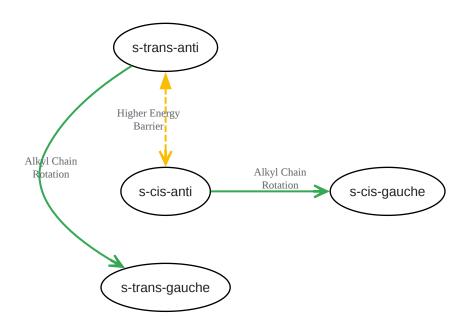
Time (days)	Purity (%) by GC- MS	Major Degradant 1 (%)	Major Degradant 2 (%)
0	99.8	< 0.1	< 0.1
7	98.5	0.8	0.2
14	97.1	1.5	0.5
30	94.2	3.2	1.1

Signaling Pathways and Logical Relationships

Visualizing the relationships between different molecular states can aid in understanding the system's dynamics.

Mandatory Visualization: Conformational Relationships





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Caption: Relationship between major conformers of Tridec-1-en-5-one.

Conclusion

While specific data for **Tridec-1-en-5-one** is currently lacking in scientific literature, this guide outlines the necessary theoretical and experimental approaches for a thorough stability analysis. A combination of computational modeling using DFT and experimental validation through techniques like GC-MS and NMR spectroscopy would provide a comprehensive understanding of the conformational preferences and stability of this molecule. Such studies are critical for its potential applications in research, drug development, and other scientific fields.

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